molecular formula C8H4N2O3S B13483777 5-Nitro-1,2-benzothiazole-3-carbaldehyde

5-Nitro-1,2-benzothiazole-3-carbaldehyde

Cat. No.: B13483777
M. Wt: 208.20 g/mol
InChI Key: PILOQAKFRRTMKA-UHFFFAOYSA-N
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Description

5-Nitro-1,2-benzothiazole-3-carbaldehyde is an aromatic heterocyclic compound that features a benzothiazole ring with a nitro group at the 5-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,2-benzothiazole-3-carbaldehyde typically involves the nitration of 1,2-benzothiazole followed by formylation. One common method includes the nitration of 1,2-benzothiazole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1,2-benzothiazole is then subjected to a Vilsmeier-Haack reaction, where it is treated with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of green chemistry principles to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1,2-benzothiazole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

5-Nitro-1,2-benzothiazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-1,2-benzothiazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-1,2-benzothiazole: Lacks the aldehyde group at the 3-position.

    1,2-Benzothiazole-3-carbaldehyde: Lacks the nitro group at the 5-position.

    5-Amino-1,2-benzothiazole-3-carbaldehyde: Contains an amino group instead of a nitro group at the 5-position.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H4N2O3S

Molecular Weight

208.20 g/mol

IUPAC Name

5-nitro-1,2-benzothiazole-3-carbaldehyde

InChI

InChI=1S/C8H4N2O3S/c11-4-7-6-3-5(10(12)13)1-2-8(6)14-9-7/h1-4H

InChI Key

PILOQAKFRRTMKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)C=O

Origin of Product

United States

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